molecular formula C8H9N3O3 B2694335 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 477863-08-4

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No. B2694335
CAS RN: 477863-08-4
M. Wt: 195.178
InChI Key: LFLRTNQEZPEXSH-UHFFFAOYSA-N
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Description

“4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid” is a chemical compound with the CAS Number: 477863-08-4. It has a linear formula of C8 H9 N3 O3 .


Synthesis Analysis

The synthesis of this compound involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14). The InChI key is LFLRTNQEZPEXSH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been examined. Selective reduction of the lactam was accomplished cleanly using borane and the resulting amine was protected using a tert-butyloxycarbonyl protecting group. The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.18. It is a solid at room temperature .

Scientific Research Applications

Future Directions

The pyrazolo-diazepine pharmacophore is a valuable scaffold for drug design and medicinal chemistry . It’s likely that future research will continue to explore its potential applications in these fields.

properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLRTNQEZPEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=NN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

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